

In Vitro Antimicrobial Profiling of 1-(o-Tolyl)biguanide: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-(o-Tolyl)biguanide

Cat. No.: B1213205

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Introduction

Biguanides are a class of compounds recognized for their broad-spectrum antimicrobial properties. **1-(o-Tolyl)biguanide**, a member of this family, presents a promising scaffold for the development of novel antimicrobial agents. This document provides detailed application notes and experimental protocols for the in vitro evaluation of **1-(o-Tolyl)biguanide**'s antimicrobial activity. The methodologies outlined herein are foundational for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a variety of microbial strains.

The primary mechanism of action for biguanides is widely attributed to their cationic nature, which facilitates interaction with and disruption of negatively charged bacterial cell membranes. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1][2] More recent studies on polymeric biguanides like polyhexamethylene biguanide (PHMB) suggest that beyond membrane disruption, these molecules may also enter the bacterial cell and condense the chromosome, indicating a secondary intracellular target.[3][4]

Data Presentation: Antimicrobial Activity of **1-(o-Tolyl)biguanide** Derivatives and Complexes

Quantitative susceptibility testing is crucial for characterizing the antimicrobial potency of a compound. While specific data for the free **1-(o-Tolyl)biguanide** is not extensively available in public literature, the following tables summarize the Minimum Inhibitory Concentration (MIC), and in some cases, the Minimal Biofilm Eradication Concentration (MBEC), for various metal complexes and derivatives of **1-(o-Tolyl)biguanide**. This data provides valuable insight into the potential antimicrobial efficacy of the core structure.

Table 1: Minimum Inhibitory Concentration (MIC) of a Polyether Derivative of o-Tolylbiguanide (o-TTB)

Microorganism	Strain	MIC ($\mu\text{g/mL}$)
Escherichia coli	Not Specified	20[5]
Staphylococcus aureus	Not Specified	15[5]

Table 2: Antimicrobial Activity of Metal Complexes of **1-(o-Tolyl)biguanide**

Microorganism	Strain	Compound	MIC (µg/mL)	MBEC (µg/mL)
Candida albicans	Planktonic Cells	Ni(II) Complex (1)	7.8[6]	Not Reported
		Pd(II) Complex (2)	7.8[6]	Not Reported
		Pt(II) Complex (3)	15.6[6]	Not Reported
Staphylococcus aureus	Planktonic & Biofilm	Ni(II) Complex (1)	15.6 - 62.5[6]	15.6 - 62.5[6]
		Pd(II) Complex (2)	15.6 - 62.5[6]	15.6 - 62.5[6]
		Pt(II) Complex (3)	>62.5[6]	>62.5[6]
Pseudomonas aeruginosa	Planktonic & Biofilm	Ni(II) Complex (1)	15.6 - 62.5[6]	15.6 - 62.5[6]
		Pd(II) Complex (2)	15.6 - 62.5[6]	15.6 - 62.5[6]
		Pt(II) Complex (3)	>62.5[6]	>62.5[6]
Klebsiella pneumoniae	Planktonic & Biofilm	Copper(II) Complex	1.95[7]	1.95[7]
Enterobacter cloacae	Planktonic & Biofilm	Copper(II) Complex	1.95[7]	1.95[7]
Bacillus subtilis	Planktonic & Biofilm	Copper(II) Complex	1.95[7]	1.95[7]
Listeria monocytogenes	Planktonic & Biofilm	Copper(II) Complex	1.95[7]	1.95[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of **1-(o-Tolyl)biguanide** using the broth microdilution method in 96-well microtiter plates.

Materials:

- **1-(o-Tolyl)biguanide**
- Sterile 96-well flat-bottom microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
- Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator ($35 \pm 2^\circ\text{C}$)
- Multichannel pipette

Procedure:

- Preparation of **1-(o-Tolyl)biguanide** Stock Solution:
 - Accurately weigh a sufficient amount of **1-(o-Tolyl)biguanide**.
 - Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.
- Preparation of Bacterial Inoculum:

- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilution in Microtiter Plate:
 - Add 100 μ L of sterile CAMHB to wells 2 through 12 of a 96-well plate.
 - Add 200 μ L of the working solution of **1-(o-Tolyl)biguanide** to well 1.
 - Perform a two-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing thoroughly, and then transferring 100 μ L from well 2 to well 3, and so on, until well 10. Discard 100 μ L from well 10.
 - Well 11 should serve as a growth control (containing CAMHB and inoculum but no drug).
 - Well 12 should serve as a sterility control (containing only CAMHB).
- Inoculation:
 - Add 100 μ L of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 μ L.
- Incubation:
 - Cover the plate and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Interpretation of Results:
 - The MIC is the lowest concentration of **1-(o-Tolyl)biguanide** at which there is no visible growth (turbidity) in the wells.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the concentration of **1-(o-Tolyl)biguanide** that results in bacterial death.

Materials:

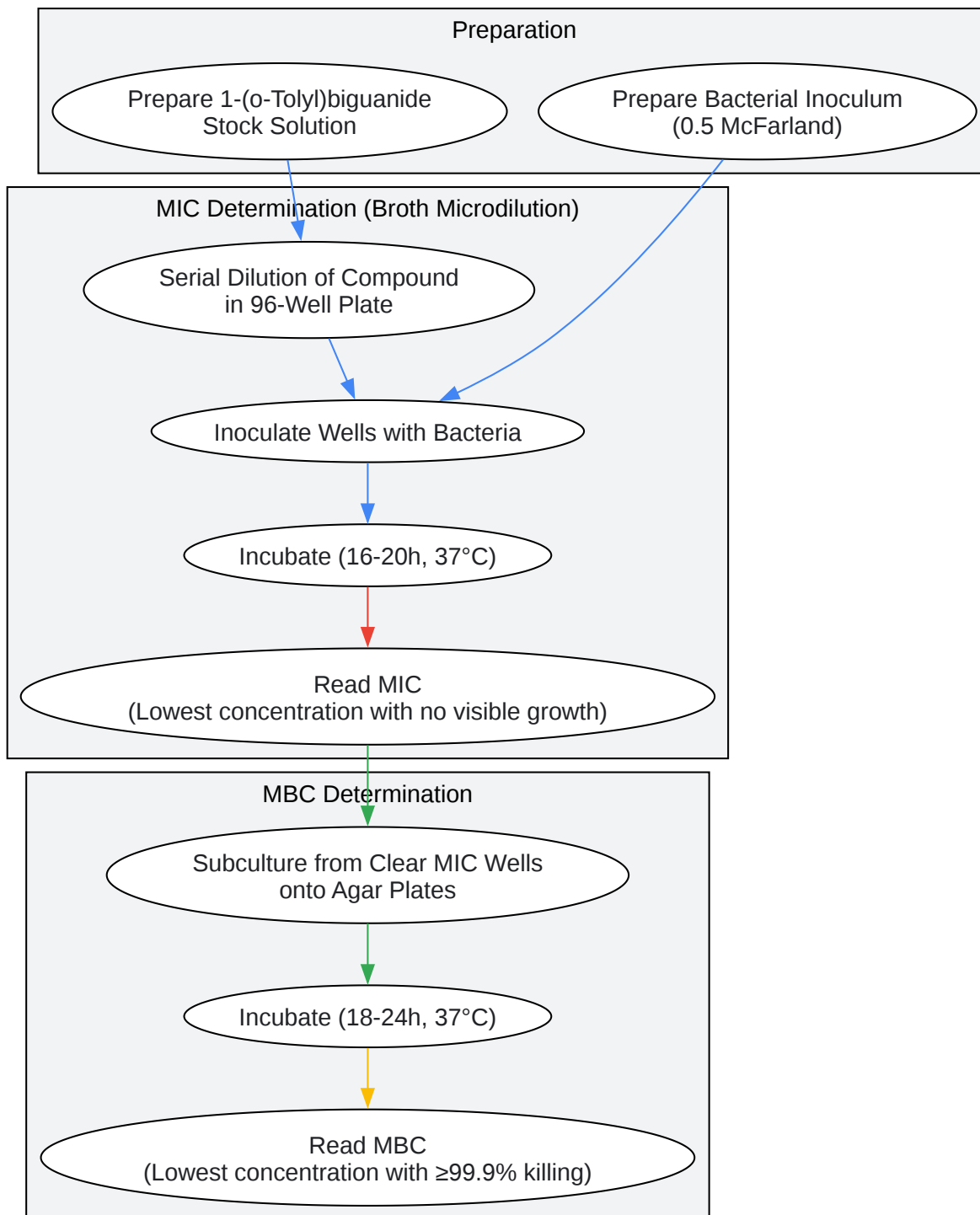
- Microtiter plate from the completed MIC assay
- Tryptic Soy Agar (TSA) plates
- Sterile pipette tips or loops

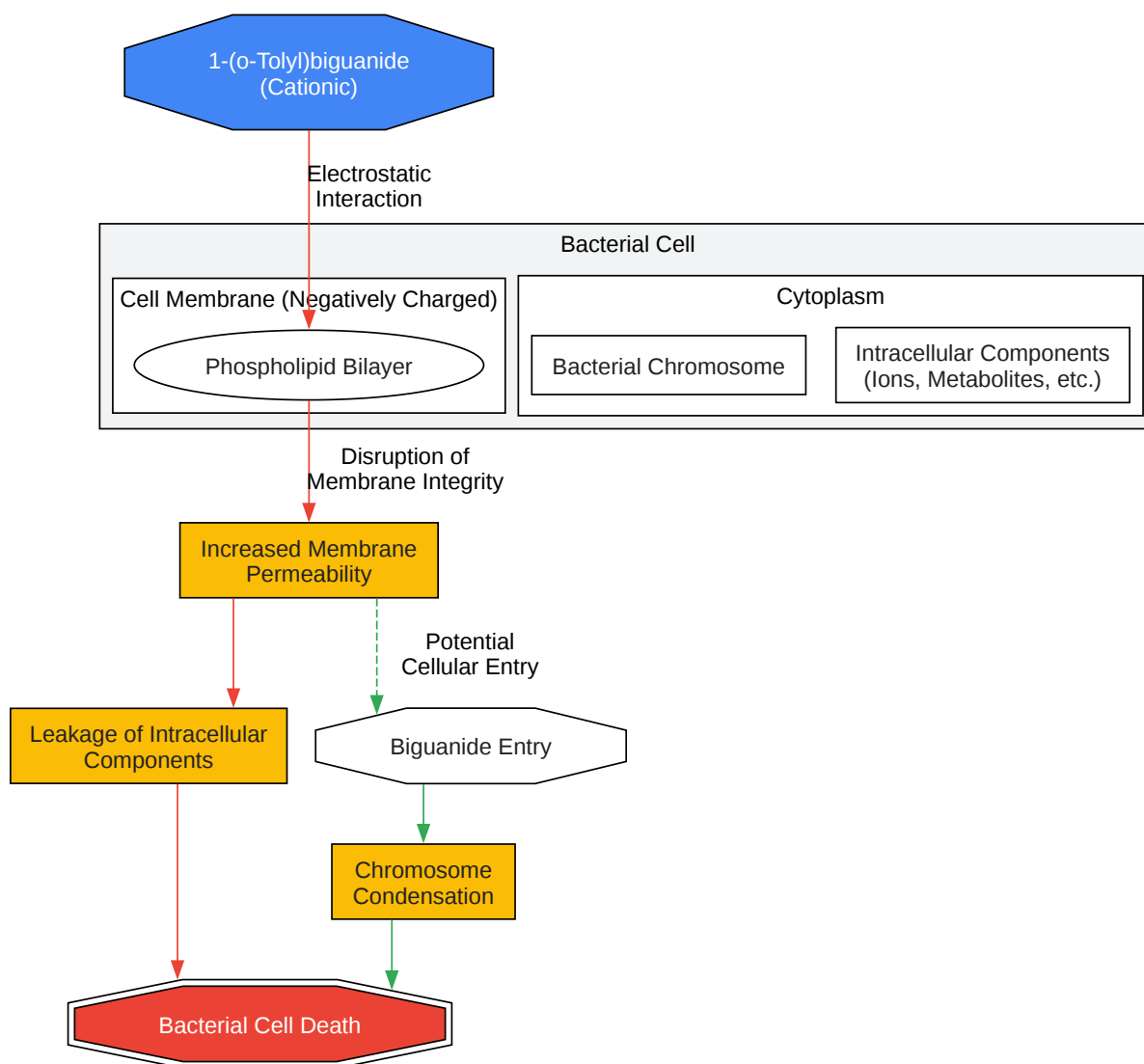
Procedure:

- Subculturing from MIC Plate:
 - From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10 μ L aliquot.
 - Spot-inoculate the aliquot onto a quadrant of a TSA plate.
- Incubation:
 - Incubate the TSA plates at $35 \pm 2^\circ\text{C}$ for 18-24 hours.
- Interpretation of Results:
 - The MBC is the lowest concentration of **1-(o-Tolyl)biguanide** that results in a $\geq 99.9\%$ reduction in the initial inoculum count (i.e., no more than 1-2 colonies at the spot of inoculation).

Visualizations

Antimicrobial Susceptibility Testing Workflow





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